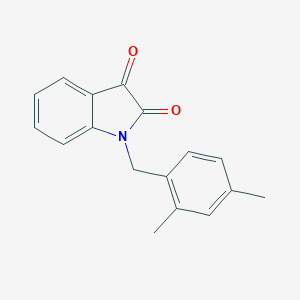

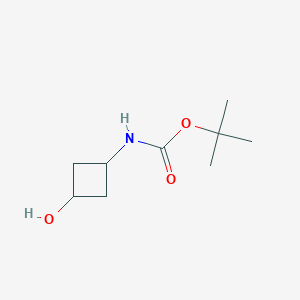

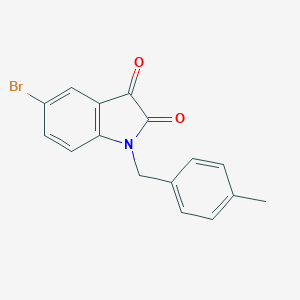

![molecular formula C14H11Cl2NO2 B346143 4-[(3,4-Dichlorobenzyl)oxy]benzamide CAS No. 1273152-47-8](/img/structure/B346143.png)

4-[(3,4-Dichlorobenzyl)oxy]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde” is a chemical compound with the CAS Number: 66742-56-1. It has a molecular weight of 281.14 . The IUPAC name for this compound is 4-[(3,4-dichlorobenzyl)oxy]benzaldehyde .

Molecular Structure Analysis

The InChI code for “4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde” is 1S/C14H10Cl2O2/c15-13-6-3-11(7-14(13)16)9-18-12-4-1-10(8-17)2-5-12/h1-8H,9H2 .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a boiling point of 92-93 .Applications De Recherche Scientifique

Ultrasound-Assisted Synthesis for Anti-Tubercular Applications

A study by Nimbalkar et al. (2018) explored the synthesis of novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide using ultrasound as a green chemistry tool. These compounds exhibited promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, with IC50 values of less than 1 µg/mL, and were found to be non-cytotoxic against the human cancer cell line HeLa. The research underscores the potential of 4-[(3,4-Dichlorobenzyl)oxy]benzamide derivatives in anti-tubercular drug discovery (Nimbalkar et al., 2018).

Study on Carbonyl Oxygen Exchange

McClelland (1975) investigated the acid-catalyzed hydrolysis of benzamide and its carbonyl oxygen exchange. The study provides insights into the reaction mechanisms and the formation of a tetrahedral intermediate during the hydrolysis process. This fundamental research contributes to understanding the chemical behavior of benzamide derivatives, including 4-[(3,4-Dichlorobenzyl)oxy]benzamide (McClelland, 1975).

Anticonvulsant Activity of Enaminones

Scott et al. (1993) continued the evaluation of enaminones, including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate and methyl 4-(benzylamino)-6-methyl-2-oxocyclohex-3-en-1-oate, for their anticonvulsant properties. These studies contribute to the understanding of the potential therapeutic applications of 4-[(3,4-Dichlorobenzyl)oxy]benzamide analogs in treating seizures (Scott et al., 1993).

Ni(II)-Catalyzed Oxidative Coupling

Aihara et al. (2014) demonstrated the Ni(II)-catalyzed oxidative coupling between C(sp(2))-H in benzamides and C(sp(3))-H in toluene derivatives. This research showcases the potential of 4-[(3,4-Dichlorobenzyl)oxy]benzamide in synthetic chemistry, particularly in forming complex molecules through catalytic reactions (Aihara et al., 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302+H312+H332;H315;H319;H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation and may cause respiratory irritation .

Propriétés

IUPAC Name |

4-[(3,4-dichlorophenyl)methoxy]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2/c15-12-6-1-9(7-13(12)16)8-19-11-4-2-10(3-5-11)14(17)18/h1-7H,8H2,(H2,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHPTWNECIZCBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)OCC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3,4-Dichlorobenzyl)oxy]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

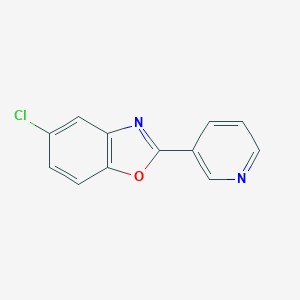

![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B346112.png)

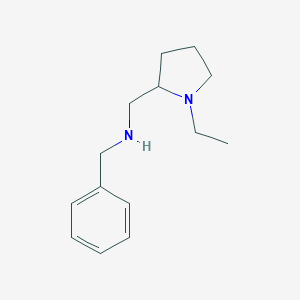

![1-[2-methyl-5-(propan-2-yl)benzyl]-1H-indole-2,3-dione](/img/structure/B346133.png)